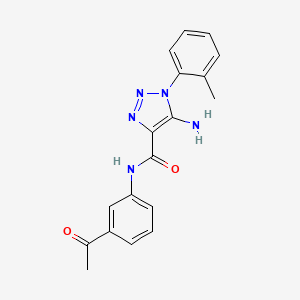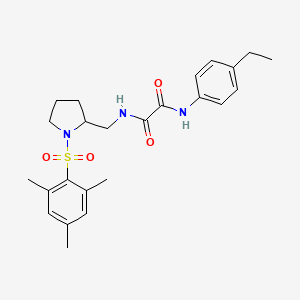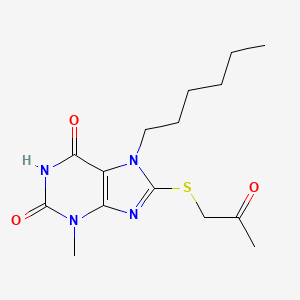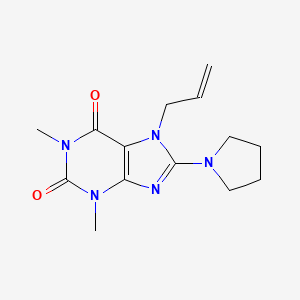![molecular formula C24H24N4O3S B2963502 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 1114915-45-5](/img/structure/B2963502.png)
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated the potential of certain heterocyclic compounds, including those related to pyridazine derivatives, in serving as antibacterial agents. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety indicated high activities in some compounds, highlighting their potential in this domain (Azab, Youssef, & El-Bordany, 2013). Additionally, the antibacterial properties of various synthesized heterocyclic compounds, including pyrazole and oxazole derivatives, have been explored, revealing their potential application in combating bacterial infections (Zohdi, Osman, & Abdelhamid, 1997).
Antimicrobial Activity
The synthesis of pyridazine derivatives and their antimicrobial activity have been a subject of study, as seen in the work on pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines. These compounds exhibited notable antimicrobial properties, which could be beneficial in medical research and applications (El-Mariah, Hosny, & Deeb, 2006).
Pharmacological Evaluation
Pharmacological evaluation and molecular docking studies of compounds similar to the queried chemical have been conducted, with a focus on their antibacterial potential and enzymatic inhibition capabilities. Such studies are crucial in determining the therapeutic potential of these compounds (Siddiqui et al., 2014).
Anti-inflammatory and Analgesic Activities
Research into novel pyrazole, isoxazole, and benzofuran derivatives, which share structural similarities with the queried chemical, has revealed their significant anti-inflammatory, analgesic, and anticonvulsant activities. This opens up possibilities for their use in developing new treatments for these conditions (El-Sawy et al., 2014).
Anti-tubercular Activity
Investigations into the anti-tubercular activity of condensed oxadiazole and pyrazine derivatives, which are structurally related to the queried chemical, have shown promising results. This suggests their potential application in the treatment of tuberculosis (El-Azab et al., 2018).
Cancer Research and Toxicity Assessment
Computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment and tumor inhibition studies, highlight their relevance in cancer research and drug development (Faheem, 2018).
Propiedades
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-15(2)16-5-7-17(8-6-16)21-9-10-23(27-26-21)32-14-22-25-24(28-31-22)18-11-19(29-3)13-20(12-18)30-4/h5-13,15H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCLSBRPJDHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


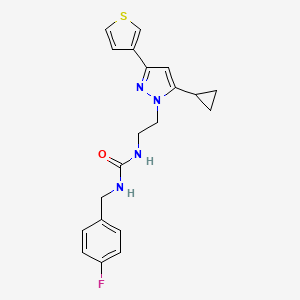

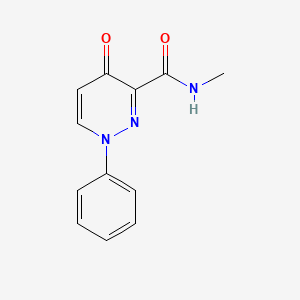
![4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2963426.png)
![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)
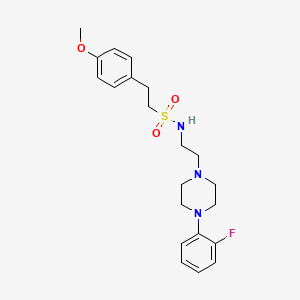
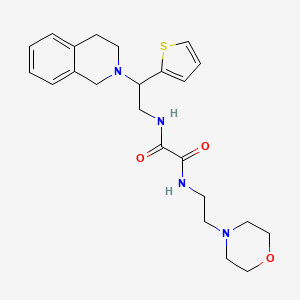
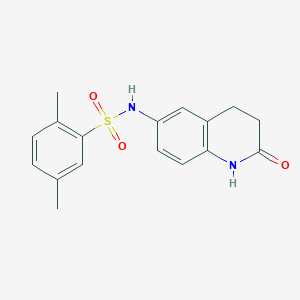
![8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one](/img/structure/B2963434.png)
